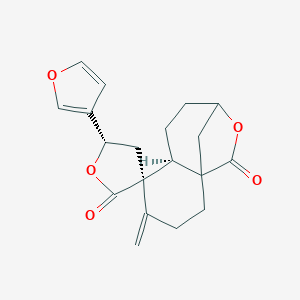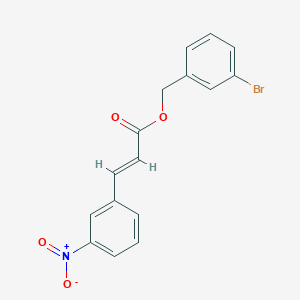
Levatin
Descripción general
Descripción
Levatin is a synthetic molecule created by scientists in the early 2000s. It is a small molecule that has been designed to interact with proteins in the human body and has been used in laboratory experiments to investigate the effects of various drugs on the human body. Levatin is a powerful tool in the laboratory, as it has been found to be effective in a variety of experiments, from drug delivery to tissue engineering.
Aplicaciones Científicas De Investigación
Pupillography and Neurological Diagnostics
Levetiracetam, known by its brand name Levatin, has been studied for its application in pupillography, specifically in detecting relative afferent pupillary defects (RAPD). Cox (1986) found that during the alternating light test of Levatin, the pupillary reactions consisted of bilateral pupillary constriction followed by redilation, which varied depending on the presence of optic nerve lesions. This can help in diagnosing and understanding neurological conditions (Cox, 1986).
Neuroprotection and Toxicity Management
Levatin exhibits promising biomedical applications due to its antioxidant properties. Haddar et al. (2021) studied the hepato- and nephron-protective effect of levan from Bacillus mojavensis (BM-levan) against toxicity. The study showed significant antioxidant activity, indicating its potential in managing liver and kidney toxicity (Haddar et al., 2021).
Epilepsy Treatment and Side Effect Profiles
Levetiracetam is primarily known for its role in treating epilepsy. Various studies have investigated its efficacy and side effects in this context. For instance, Helmstaedter et al. (2013) explored the genetic basis of adverse psychotropic profiles of LEV in relation to epilepsy treatment (Helmstaedter et al., 2013). Another study by Brandt et al. (2007) evaluated the antiepileptogenic and neuroprotective activity of LEV in a rat model, although the results did not support the idea of LEV preventing long-term alterations after brain insults in rats (Brandt et al., 2007).
Reproductive Health
Baysal et al. (2017) explored the effects of LEV on male reproductive health, finding that LEV administration decreased sperm quality, potentially due to hormonal alterations and oxidative stress (Baysal et al., 2017).
Drug Tolerance and Effectiveness
Studies have also been conducted on the development of tolerance to LEV. Löscher and Hönack (2000) found a significant reduction in anticonvulsant efficacy in kindled rats during chronic treatment with LEV, indicating the development of functional tolerance (Löscher & Hönack, 2000).
Neurodevelopmental Impact
Research on the teratogenic potential of LEV and its metabolites was conducted by Isoherranen et al. (2003), providing insights into its safety in developmental contexts (Isoherranen et al., 2003).
Neuroprotection in Various Conditions
Shetty (2013) reviewed LEV's neuroprotective properties in conditions like status epilepticus, traumatic brain injury, and stroke, highlighting its potential beyond epilepsy treatment (Shetty, 2013).
Propiedades
IUPAC Name |
(5S,5'S,6S)-5'-(furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11-4-6-18-8-13(23-16(18)20)2-3-15(18)19(11)9-14(24-17(19)21)12-5-7-22-10-12/h5,7,10,13-15H,1-4,6,8-9H2/t13?,14-,15-,18?,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKJMPBJRRFBEL-MMMABECUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC23CC(CCC2C14CC(OC4=O)C5=COC=C5)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CCC23CC(CC[C@@H]2[C@@]14C[C@H](OC4=O)C5=COC=C5)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420066 | |
| Record name | Levatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levatin | |
CAS RN |
140670-84-4 | |
| Record name | Levatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)